molecular formula C20H25N5O2S B2763119 1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034269-19-5

1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2763119
CAS No.: 2034269-19-5
M. Wt: 399.51
InChI Key: CVIHKGNIWSMSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is an intricate and multifaceted compound. Belonging to the class of azetidine derivatives, it has a rich structure incorporating multiple functional groups, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one involves several key steps. Initially, the preparation of the azetidine ring is achieved through cyclization reactions, typically under acidic or basic conditions. The propanoyl group is introduced via an acylation reaction, often using an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods: : On an industrial scale, the synthesis is optimized for yield and purity. Large-scale reactors and continuous flow techniques may be employed to handle the complex multi-step processes efficiently. Advanced purification techniques such as chromatography and crystallization are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various chemical reactions, including:

  • Oxidation: : Reacting with oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Participating in nucleophilic and electrophilic substitution reactions under specific conditions.

Common Reagents and Conditions: : Common reagents used include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halides, alkylating agents.

Major Products: : The major products formed from these reactions vary, ranging from oxidized derivatives to reduced or substituted versions of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, 1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is used as a building block for more complex molecules. Its multi-functional structure makes it a versatile intermediate in organic synthesis.

Biology: : In biological research, the compound serves as a probe to study various biochemical pathways and interactions, particularly those involving its azetidine and triazole moieties.

Medicine: : Medically, this compound is explored for its potential pharmacological effects. Its complex structure suggests possible applications in drug design, especially targeting specific enzymes or receptors.

Industry: : Industrial applications include its use in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. Its multi-ring structure allows it to bind to enzymes or receptors, potentially inhibiting or activating them. The presence of the triazole ring is crucial for its binding affinity and specificity. The pathways involved include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison: : Compared to other azetidine derivatives, 1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one stands out due to its unique combination of functional groups. This gives it distinct chemical properties and a broader range of applications.

Similar Compounds: : Similar compounds include other azetidine derivatives and triazole-containing molecules. These compounds share some structural similarities but differ in their specific functional groups and applications.

There you have it! A deep dive into the fascinating world of this compound. What part of this complex chemistry grabs your interest the most?

Properties

IUPAC Name

1-[[1-[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-28-18-7-4-15(5-8-18)6-9-20(27)24-13-17(14-24)25-12-16(21-22-25)11-23-10-2-3-19(23)26/h4-5,7-8,12,17H,2-3,6,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIHKGNIWSMSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.